molecular formula C20H13N3O7 B15021443 4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate

4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate

Cat. No.: B15021443
M. Wt: 407.3 g/mol
InChI Key: MBLMQERAELMTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate is an organic compound with a complex structure, featuring both phenylcarbamoyl and dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate typically involves the reaction of 4-aminobenzophenone with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines .

Scientific Research Applications

4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylcarbamoyl)phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. This compound may also interfere with cellular processes by binding to proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H13N3O7

Molecular Weight

407.3 g/mol

IUPAC Name

[4-(phenylcarbamoyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H13N3O7/c24-19(21-15-4-2-1-3-5-15)13-6-8-18(9-7-13)30-20(25)14-10-16(22(26)27)12-17(11-14)23(28)29/h1-12H,(H,21,24)

InChI Key

MBLMQERAELMTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.